5-amino-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid
Overview
Description
“5-amino-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid” is a complex organic compound. It contains a pyrazole ring, which is a five-membered aromatic heterocycle, with two nitrogen atoms and three carbon atoms . The compound also contains an amino group and a carboxylic acid group, which are common functional groups in organic chemistry .
Scientific Research Applications
Synthesis and Molecular Interactions
A study on the synthesis and molecular interactions of pyrazole derivatives, including those related to 5-amino-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid, highlights their potential as antioxidant agents. The research involves catalytic synthesis, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity), QSAR (Quantitative Structure-Activity Relationship), and molecular modeling studies. These compounds have shown promising in vitro antioxidant activity, supported by molecular docking analyses which reveal strong hydrogen bonding interactions with enzyme targets, such as protein tyrosine kinase (Prabakaran, Manivarman, & Bharanidharan, 2021) [https://consensus.app/papers/synthesis-admet-qsar-modeling-studies-novel-chalcone-prabakaran/e50ef1f700ce5a86a7342c6c4dc89297/?utm_source=chatgpt].
Coordination Chemistry
Research on the coordination chemistry of pyrazole-dicarboxylate acid derivatives, closely related to this compound, unveils their chelation and crystallization properties with metal ions such as Cu(II) and Co(II). These studies are pivotal for the development of novel metal-organic frameworks (MOFs) and coordination complexes with potential applications in catalysis, molecular recognition, and materials science (Radi et al., 2015) [https://consensus.app/papers/synthesis-structures-mononuclear-cuiicoii-coordination-radi/529565a06c0453cfab7ac9831c718ad6/?utm_source=chatgpt].
Medicinal Chemistry Applications
In the realm of medicinal chemistry, derivatives of this compound have been explored for their biological activity. One study describes the synthesis, structural elucidation, and in vitro antitumor activities of pyrazolopyrimidines and Schiff bases derived from such compounds. These derivatives exhibit promising antitumor activity against various human cancer cell lines, underscoring their potential as therapeutic agents (Hafez et al., 2013) [https://consensus.app/papers/synthesis-structural-elucidation-vitro-antitumor-hafez/770cc384efff5613bdf74d953f957adc/?utm_source=chatgpt].
Properties
IUPAC Name |
5-amino-1-propan-2-ylpyrazole-4-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-4(2)10-6(8)5(3-9-10)7(11)12/h3-4H,8H2,1-2H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAJRTGABDFKUSX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=C(C=N1)C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26262-07-7 | |
Record name | 5-amino-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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